molecular formula C5H8F2N2O B12857647 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B12857647
M. Wt: 150.13 g/mol
InChI Key: RUVSWIWUCRPHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol is an organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of a pyrazole precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often commercially available pyrazole derivatives, which are then subjected to difluoromethylation reactions using optimized conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

3-(difluoromethyl)-5-methyl-1,4-dihydropyrazol-5-ol

InChI

InChI=1S/C5H8F2N2O/c1-5(10)2-3(4(6)7)8-9-5/h4,9-10H,2H2,1H3

InChI Key

RUVSWIWUCRPHNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1)C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.